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Compound of Interest

Compound Name: 4-(3-Aminophenyl)-2-methylphenol

CAS No.: 1261975-44-3

Cat. No.: B6370832

Get Quote

The structure of 4-(3-aminophenyl)-2-methylphenol combines a phenol ring with a methyl

substituent (a cresol moiety) and an aminophenyl group. This intricate structure suggests a rich

and informative fragmentation pattern under electron ionization. The initial step is the formation

of a molecular ion ([M]•+) upon electron impact.[1] Due to the presence of lone pairs of

electrons on both the nitrogen and oxygen atoms, ionization can occur at either site, influencing

the subsequent fragmentation pathways. Aromatic systems are known for their stability, often

resulting in a prominent molecular ion peak.[2]

The fragmentation of 4-(3-aminophenyl)-2-methylphenol is anticipated to proceed through

several key pathways, driven by the stability of the resulting fragments. These include:

Alpha-Cleavage: The bond benzylic to the phenol ring is susceptible to cleavage. Loss of a

hydrogen radical from the methyl group can lead to the formation of a stable benzyl-type

cation.

Loss of Small Neutral Molecules: Phenols are known to lose a molecule of carbon monoxide

(CO) after rearrangement, often leading to a stable cyclopentadienyl cation.[3] The presence
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of the amino group introduces the possibility of losing hydrogen cyanide (HCN) or a radical

thereof.

Cleavage of the Phenyl-Phenyl Bond: The bond connecting the two aromatic rings can

undergo cleavage, leading to fragments corresponding to the aminophenyl and methylphenol

moieties.

Rearrangement Reactions: Intramolecular rearrangements, such as the McLafferty

rearrangement, are possible, though less common in purely aromatic systems without

extended alkyl chains.[2]

Below is a proposed fragmentation pathway for 4-(3-aminophenyl)-2-methylphenol,
visualized using a Graphviz diagram.
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Pathway 1: C-N Bond Cleavage

Pathway 2: Phenyl-Phenyl Bond Cleavage

Pathway 3: Phenolic Cleavage

Pathway 4: Benzylic Cleavage
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Caption: Proposed EI-MS fragmentation pathways for 4-(3-aminophenyl)-2-methylphenol.

Comparative Analysis with Alternative Structures
To appreciate the unique fragmentation signature of 4-(3-aminophenyl)-2-methylphenol, it is
instructive to compare its predicted pattern with those of its simpler constituents and isomers.
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Compound
Key Fragments (m/z) and

Neutral Losses
Distinguishing Features

Phenol
94 ([M]•+), 66 ([M-CO]•+), 65

([M-CHO]•)[3]

Simple pattern dominated by

loss of CO and CHO.

Aniline 93 ([M]•+), 66 ([M-HCN]•+)[4] Characteristic loss of HCN.

o-Cresol

108 ([M]•+), 107 ([M-H]•+), 90

([M-H₂O]•+), 79 ([M-CHO]•), 77

([M-CH₂O]•)[5]

Prominent benzylic cleavage

([M-H]+) and loss of water.

4-Amino-3-methylphenol

(Isomer)

123 ([M]•+), 108 ([M-NH₃]•+),

95, 77[6][7]

Fragmentation influenced by

the relative positions of the

functional groups.

4-(3-aminophenyl)-2-

methylphenol

Predicted: 199 ([M]•+), 183,

171, 107, 92

A composite spectrum showing

features of both aminophenyl

and cresol moieties, with

unique fragments arising from

their combination.

The fragmentation of phenol is characterized by the loss of CO and CHO, leading to the stable

cyclopentadienyl cation at m/z 65.[3] Aniline, on the other hand, typically exhibits the loss of

hydrogen cyanide (HCN) from the molecular ion.[4] o-Cresol shows a strong [M-H]+ peak due

to the stable benzylic cation formed, as well as loss of water.[5]

The predicted spectrum of 4-(3-aminophenyl)-2-methylphenol would be a composite of these

features, with additional complexity arising from the interaction of the functional groups. The

presence of fragments at m/z 107 (corresponding to the methylphenol moiety) and m/z 92

(corresponding to the aminophenyl moiety) would be highly indicative of the biphenyl structure.

The relative abundance of these fragments would depend on the relative stability of the

corresponding radical cations and neutral radicals.

Experimental Protocol for Mass Spectrometry
Analysis
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To experimentally verify the predicted fragmentation pattern, the following protocol for analysis

by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is

recommended.

1. Sample Preparation:

Dissolve 1 mg of 4-(3-aminophenyl)-2-methylphenol in 1 mL of a volatile solvent such as
methanol or dichloromethane.
Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Parameters:

Gas Chromatograph: Agilent 8890 GC System (or equivalent).
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Injection Volume: 1 µL.
Inlet Temperature: 250°C.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Oven Temperature Program:
Initial temperature: 100°C, hold for 1 minute.
Ramp: 10°C/min to 280°C.
Hold: 5 minutes at 280°C.
Ionization Mode: Electron Ionization (EI).
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation
patterns.[8]
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Mass Range: m/z 40-400.

3. Data Acquisition and Analysis:

Acquire the mass spectrum of the chromatographic peak corresponding to 4-(3-
aminophenyl)-2-methylphenol.
Identify the molecular ion peak and the major fragment ions.
Compare the experimental fragmentation pattern with the predicted pattern and with library
spectra of related compounds.
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The choice of EI at 70 eV is crucial as it provides sufficient energy to induce fragmentation,

leading to a detailed and reproducible mass spectrum that is valuable for structural elucidation

and library matching.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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